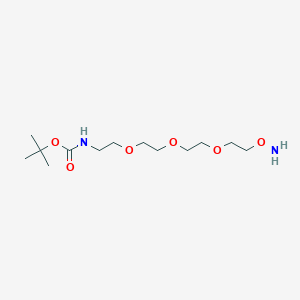

Aminooxy-PEG3-NH-Boc

Description

Propriétés

IUPAC Name |

tert-butyl N-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28N2O6/c1-13(2,3)21-12(16)15-4-5-17-6-7-18-8-9-19-10-11-20-14/h4-11,14H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYWWKJDBLNWPRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901142008 | |

| Record name | 5,8,11-Trioxa-2-azatridecanoic acid, 13-(aminooxy)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901142008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2062663-65-2 | |

| Record name | 5,8,11-Trioxa-2-azatridecanoic acid, 13-(aminooxy)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2062663-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,8,11-Trioxa-2-azatridecanoic acid, 13-(aminooxy)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901142008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Stepwise Coupling Approach

This method involves sequential modification of a PEG backbone. The Boc group is typically introduced first to protect the amine functionality, followed by coupling of the aminooxy moiety. A representative protocol from the Royal Society of Chemistry (RSC) outlines the use of di-tert-butyl dicarbonate (Boc₂O) for amine protection under basic conditions (DIPEA in dichloromethane). Subsequent steps employ carbodiimide-based coupling agents like TBTU to attach the aminooxy component.

Convergent Synthesis

In this approach, pre-functionalized PEG segments are combined. For example, a Boc-protected amine-PEG3 intermediate is reacted with an aminooxy-containing reagent. This method reduces side reactions but requires rigorous purification of intermediates. The hydrophilic PEG spacer enhances solubility, facilitating reactions in aqueous or polar aprotic solvents.

Step-by-Step Preparation Protocols

Boc Protection of the Amine Group

The Boc group is introduced to prevent unwanted side reactions during subsequent steps. A validated procedure involves:

-

Dissolving the PEG3-NH₂ precursor in dichloromethane.

-

Adding Boc₂O (1.1 equiv) and DIPEA (3.0 equiv) at 0°C.

Critical Parameters :

-

Excess Boc₂O ensures complete protection.

-

DIPEA neutralizes HCl generated during the reaction.

| Step | Reagent | Equiv | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | Boc₂O | 1.1 | 0°C → RT | 3 h | 98% |

Aminooxy Group Introduction

The aminooxy moiety is attached via carbodiimide-mediated coupling. A published method utilizes:

-

TBTU (2.2 equiv) and DIPEA (4.0 equiv) in DMF.

-

Purification by ether precipitation and centrifugation.

Key Observations :

-

TBTU activates the carboxylic acid for nucleophilic attack by the amine.

-

PEG’s hydrophilicity prevents aggregation during precipitation.

Reaction Optimization and Challenges

Solvent Selection

Polar aprotic solvents (DMF, DCM) are preferred due to PEG’s solubility. However, DMF may cause racemization in chiral intermediates, necessitating shorter reaction times.

Temperature and Time

Purification Challenges

-

Ether Precipitation : Effective for removing unreacted Boc₂O but may retain DIPEA salts.

-

Centrifugation : Critical for isolating the PEG-rich product (10,000 rpm, 5°C).

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

Industrial-Scale Considerations

Cost-Efficiency

-

Boc₂O vs. Alternative Protecting Groups : Boc offers a balance between cost and stability.

-

TBTU vs. EDC/HOBt : TBTU provides higher coupling efficiency but increases production costs.

Recent Advances in Synthesis

Analyse Des Réactions Chimiques

Oxime Ligation with Aldehydes and Ketones

The aminooxy group reacts selectively with carbonyl groups (aldehydes/ketones) to form stable oxime bonds. This reaction is pH-dependent and proceeds efficiently under mild conditions.

Key Findings :

- The α-effect of the aminooxy group increases nucleophilicity, enabling rapid oxime formation compared to hydrazine derivatives .

- Catalysts like m-phenylenediamine reduce reaction times from hours to minutes while maintaining selectivity .

Reduction to Hydroxylamine Linkages

In the presence of reductants, the aminooxy group forms hydroxylamine bonds, offering reversible conjugation strategies.

Key Findings :

- Hydroxylamine linkages are more stable than imines but cleavable under acidic conditions (pH < 4) .

- Reaction efficiency depends on the reductant’s strength and stoichiometry .

Boc Deprotection of the Amine Group

The tert-butoxycarbonyl (Boc) group is removed under acidic conditions, exposing a primary amine for further functionalization.

Key Findings :

- TFA in DCM (20–50% v/v) achieves >95% deprotection without PEG chain degradation .

- Deprotected amines react with NHS esters or carboxylic acids to form stable amides .

Substitution Reactions with Deprotected Amine

The exposed amine participates in nucleophilic substitution or acylation reactions.

Key Findings :

- Acylation with NHS esters achieves >80% yield in aqueous buffers .

- PEG spacers enhance solubility, reducing aggregation in conjugation products .

Stability and Reactivity Considerations

- Storage : this compound is sensitive to moisture and oxidation. Long-term storage requires desiccants and temperatures ≤ -20°C .

- Competitive Reactions : The aminooxy group may form Schiff bases with amines if reaction pH exceeds 8.0, necessitating careful pH control .

Comparative Reactivity with Analogues

Optimization Strategies

Applications De Recherche Scientifique

Key Features

- Bioconjugation : The aminooxy group can selectively react with aldehyde groups found in biomolecules, facilitating the formation of stable oxime bonds. This property is crucial for creating bioconjugates that enhance the specificity and efficacy of therapeutic agents.

- PEG Spacer : The polyethylene glycol component improves solubility and biocompatibility, making the compound suitable for biological applications. The hydrophilic nature of PEG aids in maintaining stability in aqueous environments.

- Boc Protection : The Boc group can be easily removed under mild acidic conditions, allowing for the generation of a free amine that can participate in further conjugation reactions.

Drug Development

Aminooxy-PEG3-NH-Boc plays a significant role in the synthesis of PROTACs (Proteolysis-Targeting Chimeras). PROTACs are designed to target specific proteins for degradation by linking them to E3 ubiquitin ligases, thus exploiting the cellular ubiquitin-proteasome system. The aminooxy group can connect a ligand that recognizes the target protein to an E3 ligase recruiting moiety, while the PEG spacer ensures optimal distance between functional groups, enhancing the efficacy of these therapeutic agents .

Nanotechnology

The compound is utilized in the development of nanocarriers for drug delivery systems. By forming stable linkages with drugs or other biomolecules, this compound facilitates targeted delivery mechanisms that improve pharmacokinetic profiles and reduce toxicity. Its ability to form reversible bonds allows for controlled release of therapeutic agents .

Bioconjugation Techniques

This compound is instrumental in various bioconjugation techniques due to its reactivity with aldehydes and ketones. This reactivity allows researchers to create stable linkages with proteins, peptides, and other biomolecules, which is essential for developing diagnostic tools and targeted therapies .

Analytical Chemistry

In analytical chemistry, this compound has been employed for the derivatization of carbonyl compounds (aldehydes and ketones), enabling quantitative analysis through techniques such as gas chromatography-mass spectrometry (GC-MS). This application highlights its utility beyond synthesis into analytical methodologies .

Case Studies

Mécanisme D'action

The mechanism of action of Aminooxy-PEG3-NH-Boc involves its functional groups:

Aminooxy Group: Reacts with aldehydes to form stable oxime bonds, which are useful in bioconjugation.

Boc-Protected Amine Group: Can be deprotected under acidic conditions to expose the amine group, which can then participate in further chemical reactions

Comparaison Avec Des Composés Similaires

Functional Group Variations

Key Insights :

- Aminooxy-PEG3-t-butyl ester lacks the Boc-NH group but includes a hydrolyzable ester, enabling carboxylate formation for EDC/NHS-mediated amine coupling .

- Aminooxy-PEG3-N3 combines aminooxy and azide groups, allowing orthogonal bioconjugation (e.g., oxime ligation followed by CuAAC) .

- Bis-aminooxy-PEG2 supports cross-linking or multi-target labeling due to dual aminooxy moieties .

PEG Chain Length Variations

Key Insights :

Reactivity and Stability Profiles

Key Insights :

- This compound offers controlled, stepwise conjugation due to pH-dependent aminooxy reactivity and acid-labile Boc protection .

- Thiol-containing analogs (e.g., Aminooxy-PEG3-thiol HCl salt) require inert atmospheres to prevent disulfide formation .

Activité Biologique

Aminooxy-PEG3-NH-Boc is a polyethylene glycol (PEG) derivative that possesses unique chemical properties, making it valuable in various biological applications, particularly in bioconjugation and drug delivery systems. This article explores its biological activity, focusing on its mechanisms, applications, and research findings.

Chemical Structure and Properties

This compound has the following structure:

- Molecular Formula : C13H28N2O6

- Molecular Weight : 308.4 g/mol

- CAS Number : 2062663-65-2

The compound features an aminooxy group that can react with aldehydes to form stable oxime bonds, a PEG spacer that enhances solubility in aqueous environments, and a tert-butyloxycarbonyl (Boc) protected amine group that can be deprotected under mild acidic conditions .

The biological activity of this compound primarily stems from its ability to facilitate bioconjugation reactions. The aminooxy group specifically targets aldehyde groups present in biomolecules, allowing for the attachment of drugs or other biomolecules to targeting agents such as antibodies. This conjugation enhances the specificity and efficacy of therapeutic agents .

Key Mechanisms:

- Formation of Oxime Bonds : The aminooxy group reacts with aldehydes to form stable oxime bonds, crucial for creating bioconjugates.

- Enhanced Solubility : The PEG component increases the hydrophilicity and solubility of the compound in biological systems, facilitating its use in drug delivery .

- Controlled Release Mechanisms : The reversible nature of the oxime bond allows for controlled release of therapeutic agents, improving pharmacokinetic profiles compared to unmodified compounds.

Applications in Research

This compound is utilized in various fields of research, including:

- Bioconjugation : Its ability to form stable linkages with biomolecules makes it a valuable tool for creating targeted therapies.

- Drug Delivery Systems : Enhances the solubility and stability of drugs, improving their delivery and efficacy.

- Development of PROTACs : Used as a building block for Proteolysis Targeting Chimeras (PROTACs), which are designed to degrade specific proteins within cells by recruiting E3 ubiquitin ligases.

Study 1: Bioconjugation Efficiency

A study demonstrated that compounds modified with this compound exhibited significantly enhanced binding affinities compared to their unmodified counterparts. The incorporation of this PEG derivative into bioconjugates resulted in improved pharmacokinetic profiles and therapeutic efficacy in preclinical models.

Study 2: PROTAC Development

Research focused on the synthesis of PROTACs using this compound showed that the inclusion of this compound allowed for effective targeting and degradation of specific proteins associated with cancer progression. The flexibility provided by the PEG spacer was crucial for optimizing interactions between the ligand and target proteins .

Comparative Analysis

| Property | This compound | Other PEG Derivatives |

|---|---|---|

| Solubility | High | Variable |

| Reactivity | High (with aldehydes) | Moderate |

| Stability | Good | Variable |

| Application in Bioconjugation | Yes | Limited |

Q & A

Basic Research Questions

Q. What functional groups are present in Aminooxy-PEG3-NH-Boc, and how do they influence its reactivity in bioconjugation?

- Answer : The compound contains three key functional groups:

- Aminooxy group : Reacts with aldehyde or ketone groups to form stable oxime linkages under mild conditions (pH 4–6). Aniline can be used as a catalyst to accelerate this reaction .

- Boc (tert-butyloxycarbonyl) group : Protects the primary amine (-NH2) during synthesis, which can be deprotected using trifluoroacetic acid (TFA) for subsequent coupling reactions .

- PEG3 spacer : Enhances solubility and reduces steric hindrance in biomolecular conjugates .

- Methodological Note : Optimize reaction pH (4–6) and include aniline (1–10 mM) to improve oxime formation kinetics.

Q. How is this compound synthesized, and what purification challenges arise due to its PEG backbone?

- Answer : Synthesis typically involves sequential PEGylation and protection steps:

- Step 1: Coupling a Boc-protected amine to a PEG3 backbone.

- Step 2: Introducing the aminooxy group via carbodiimide-mediated coupling (e.g., EDC/NHS chemistry) .

Q. What are the primary applications of this compound in academic research?

- Answer : Key applications include:

- Bioconjugation : Site-specific labeling of glycoproteins or glycan-modified biomolecules via oxime ligation .

- Solid-phase peptide synthesis : The Boc group allows controlled deprotection for sequential peptide assembly .

- Nanoparticle functionalization : PEG spacers improve biocompatibility and stability in drug-delivery systems .

Advanced Research Questions

Q. How does the PEG chain length (e.g., PEG3 vs. PEG4) affect the efficiency of oxime ligation in biomolecular conjugates?

- Answer : Longer PEG chains (e.g., PEG4) increase solubility but may reduce reaction efficiency due to steric hindrance. Comparative studies show PEG3 balances solubility and reactivity for small-molecule conjugates, while PEG4 is preferred for larger biomolecules (e.g., antibodies) .

- Methodological Note : Use dynamic light scattering (DLS) to assess steric effects and adjust PEG length based on target molecule size.

Q. What experimental strategies mitigate instability issues during storage and handling of this compound?

- Answer : The aminooxy group is highly reactive and moisture-sensitive. Recommended practices:

- Storage : Aliquot and store at -20°C under inert gas (e.g., argon) to prevent hydrolysis .

- Handling : Reconstitute in anhydrous DMSO or DMF immediately before use, and avoid freeze-thaw cycles .

Q. How can researchers address discrepancies in conjugation efficiency when using this compound with different aldehyde-containing biomolecules?

- Answer : Variability often stems from:

- Aldehyde accessibility : For glycoproteins, use periodate oxidation to generate surface-exposed aldehydes .

- pH optimization : Adjust reaction pH (4–6) based on the pKa of the target aldehyde.

- Competing reactions : Add sodium cyanoborohydride to stabilize Schiff base intermediates in dynamic conjugates .

- Methodological Note : Quantify conjugation efficiency via MALDI-TOF MS or fluorescence labeling (if a fluorophore is conjugated).

Q. What analytical techniques are critical for characterizing Boc-deprotection efficiency in this compound derivatives?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.